molecular formula C17H14FN3O2S2 B2716056 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 392303-24-1

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2716056
CAS RN: 392303-24-1
M. Wt: 375.44
InChI Key: LTAOLWCXMKTGLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . Unfortunately, the specific molecular structure analysis for “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide” is not available in the literature.

Scientific Research Applications

Photodynamic Therapy Applications

One study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base, closely related to the thiadiazole moiety in the target compound. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy. Their ability to generate singlet oxygen efficiently suggests potential applications in medical treatments targeting cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Another study explores the biological activities of Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating significant DNA protective abilities and strong antimicrobial activity against specific pathogens. This research underlines the pharmacological relevance of the thiadiazole core, suggesting its potential in developing therapies with minimal cytotoxicity against cancer cells and in antimicrobial applications. The findings indicate the versatility of thiadiazole derivatives in pharmacology, highlighting their role in exploring new therapeutic strategies (Gür et al., 2020).

Fluorescence and Molecular Aggregation Studies

Research on the spectroscopic properties of 1,3,4-thiadiazole derivatives, including studies on dual fluorescence effects, offers insights into their potential as fluorescence probes in molecular biology and medicine. These effects, related to charge transfer and molecular aggregation, suggest applications in developing new diagnostic tools and investigating molecular interactions. The ability to identify fluorescence effects easily makes these compounds suitable for biological studies and applications requiring fluorescence labeling or probing (Budziak et al., 2019).

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c18-13-6-4-5-12(9-13)11-24-17-21-20-16(25-17)19-15(22)10-23-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAOLWCXMKTGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

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